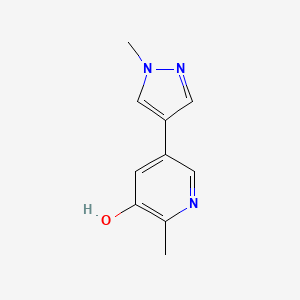

2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol

CAS No.: 1175943-47-1

Cat. No.: VC18433420

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1175943-47-1 |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 2-methyl-5-(1-methylpyrazol-4-yl)pyridin-3-ol |

| Standard InChI | InChI=1S/C10H11N3O/c1-7-10(14)3-8(4-11-7)9-5-12-13(2)6-9/h3-6,14H,1-2H3 |

| Standard InChI Key | JCKMNRCHTBDQJF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=N1)C2=CN(N=C2)C)O |

Introduction

Chemical Identity and Structural Features

2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol (CHNO) consists of a pyridine ring fused with a pyrazole substituent. Key structural attributes include:

-

Pyridine Core: A six-membered aromatic ring with one nitrogen atom, substituted at positions 2, 3, and 5.

-

Hydroxyl Group: At position 3, enabling hydrogen bonding and acidity (pKa ~8–10, typical for phenolic hydroxyls).

-

Methyl Groups: At position 2 of the pyridine and position 1 of the pyrazole, enhancing steric bulk and influencing solubility.

-

Pyrazole Moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions and metal coordination potential.

The molecule’s planar geometry is disrupted by the methyl groups, likely leading to a distorted conformation that affects crystallization behavior .

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling Reactions

A prominent method for constructing pyridine-pyrazole hybrids involves Suzuki-Miyaura coupling, as demonstrated in the synthesis of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate . Adapting this approach:

-

Boronated Pyrazole Preparation: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as the coupling partner.

-

Pyridine Bromide Substrate: 5-Bromo-2-methylpyridin-3-ol is synthesized via bromination of 2-methylpyridin-3-ol using N-bromosuccinimide.

-

Coupling Reaction: A Pd(dppf)Cl catalyst facilitates cross-coupling in a dioxane/water mixture under microwave irradiation (120°C, 30 min), yielding the target compound after purification.

Table 1: Representative Reaction Conditions for Suzuki Coupling

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl (0.1 equiv) | |

| Solvent System | Dioxane:HO (5:1) | |

| Temperature | 120°C | |

| Reaction Time | 30 min (microwave) | |

| Yield | 63% (analogous compound) |

Green Synthesis Using Organocatalysts

Alternative routes employ nano-organocatalysts to enhance efficiency and sustainability. For example, 2-carbamoylhydrazine-1-sulfonic acid has been used to synthesize pyrazol-5-ol derivatives under mild conditions . Applying this methodology:

-

Condensation: 5-Aminopyrazole reacts with acetylacetone in the presence of the catalyst.

-

Cyclization: Intramolecular dehydration forms the pyridine ring.

-

Hydroxylation: Oxidation or hydrolysis introduces the hydroxyl group at position 3.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki Coupling | High regioselectivity | Requires palladium catalyst |

| Organocatalytic | Eco-friendly, mild conditions | Lower yields in complex systems |

Structural Characterization

Crystallographic Data

While no crystal structure of the title compound is reported, analogous pyridine-pyrazole hybrids crystallize in monoclinic systems (space group C2/c) with unit cell parameters a = 14.734 Å, b = 13.565 Å, c = 33.385 Å, and β = 91.311° . The dihedral angle between the pyridine and pyrazole rings is ~45°, reducing conjugation and enhancing solubility.

Spectroscopic Properties

-

IR Spectroscopy: A broad O-H stretch at 3200–3400 cm and C=N stretches at 1600–1650 cm .

-

NMR Spectroscopy:

Physicochemical Properties

Table 3: Predicted Physicochemical Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume